2-(2,6-Difluorophenyl)benzoic acid, 95%
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Overview
Description
2-(2,6-Difluorophenyl)benzoic acid (2,6-DFPBA) is an organic compound with a molecular formula of C7H5F2O2, and it is a member of the phenylbenzoic acid family. It is a white solid that is insoluble in water, but soluble in organic solvents. It has a melting point of approximately 150°C, and is a key intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
2-(2,6-Difluorophenyl)benzoic acid, 95% acts as a proton donor in a variety of organic reactions. It is often used in organic syntheses as an activating agent for the formation of carbon-nitrogen bonds. It can also be used as an acid catalyst in the synthesis of amides, esters, and other compounds.
Biochemical and Physiological Effects
2-(2,6-Difluorophenyl)benzoic acid, 95% has not been studied for its biochemical or physiological effects in humans or animals. However, it is known to be a weak acid, and thus it is likely to have a mild acidifying effect in the body.
Advantages and Limitations for Lab Experiments
2-(2,6-Difluorophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound that is not easily degraded. It is also soluble in common organic solvents and has a relatively high melting point. However, it is not water-soluble, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research involving 2-(2,6-Difluorophenyl)benzoic acid, 95%. One potential area of research is to further investigate its use as a reagent in organic syntheses, such as the synthesis of biologically active compounds. Another potential area of research is to study its biochemical and physiological effects in humans and animals. Additionally, further studies could be conducted to determine its potential applications in other areas, such as medicine, agriculture, and industry.
Synthesis Methods
2-(2,6-Difluorophenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in methanol. This reaction produces 2,6-difluorobenzyl alcohol, which is then reacted with sulfuric acid and acetic anhydride in acetic acid to produce 2-(2,6-Difluorophenyl)benzoic acid, 95%.
Scientific Research Applications
2-(2,6-Difluorophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of several biologically active compounds, such as 2,6-difluorobenzylidene-p-toluenesulfonamide, which is an inhibitor of the enzyme fatty acid amide hydrolase. It is also used in the synthesis of the anti-inflammatory drug flufenamic acid. In addition, it is used in the synthesis of the anti-cancer drug dacarbazine.
properties
IUPAC Name |
2-(2,6-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-6-3-7-11(15)12(10)8-4-1-2-5-9(8)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBNDBMGCGPIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683281 |
Source
|
Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-99-6 |
Source
|
Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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